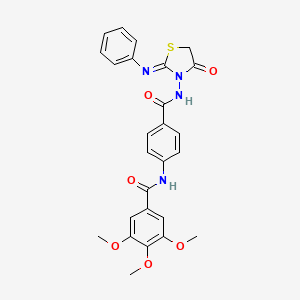

N-(4-(((4-Oxo-2-(phenylimino)-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxybenzamide

Description

Properties

CAS No. |

99616-19-0 |

|---|---|

Molecular Formula |

C26H24N4O6S |

Molecular Weight |

520.6 g/mol |

IUPAC Name |

3,4,5-trimethoxy-N-[4-[(4-oxo-2-phenylimino-1,3-thiazolidin-3-yl)carbamoyl]phenyl]benzamide |

InChI |

InChI=1S/C26H24N4O6S/c1-34-20-13-17(14-21(35-2)23(20)36-3)24(32)27-19-11-9-16(10-12-19)25(33)29-30-22(31)15-37-26(30)28-18-7-5-4-6-8-18/h4-14H,15H2,1-3H3,(H,27,32)(H,29,33) |

InChI Key |

VYTGDWDBUONDOH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)NN3C(=O)CSC3=NC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation generally involves the construction of the 2-imino-5-arylidenethiazolidin-4-one core, followed by functionalization to introduce the phenylimino substituent and coupling with the 3,4,5-trimethoxybenzamide fragment. The synthetic approach is based on established methodologies for thiazolidinone derivatives with adaptations to accommodate the specific substituents and to improve solubility and biological activity.

Synthesis of the Thiazolidinone Core

The thiazolidinone core is typically synthesized via cyclization reactions involving alkyl/aryl thioureas and appropriate carbonyl precursors under controlled conditions. The regiochemical outcome is influenced by reagent choice and reaction parameters, favoring the thermodynamically stable 5-arylidene product after Knoevenagel condensation.

An adaptation of the Klika et al. method is commonly employed, where the cyclization is performed under mild temperature controls to obtain the desired 2-imino thiazolidinone intermediates. The reaction conditions are optimized to yield single regiomers or separable mixtures, which are purified by preparative reverse-phase HPLC at protected stages before deprotection.

Introduction of the Phenylimino Group

- The phenylimino substituent at the 2-position of the thiazolidinone is introduced through condensation reactions with aromatic amines or related derivatives. This step is critical for the biological activity of the compound and is performed under controlled temperature and pH to prevent side reactions.

Coupling with 3,4,5-Trimethoxybenzamide

The final coupling involves formation of the amide bond between the amino-carbonyl substituted phenyl ring and the 3,4,5-trimethoxybenzamide moiety. This step often uses peptide coupling reagents or carbodiimide chemistry under anhydrous conditions to ensure high coupling efficiency and purity.

Solid-phase synthesis techniques have also been adapted for rapid generation of dipeptide libraries including thiazolidinone derivatives, which can be modified to include the trimethoxybenzamide fragment for enhanced throughput and chiral integrity preservation.

Representative Synthetic Procedure (Adapted from Literature)

Industrial-Scale Synthesis Insights

A related compound, (S)-4-oxo-2-(thiazolidine-3-carbonyl) pyrrolidone-1-carboxylic acid tert-butyl ester, has been synthesized on a large scale with detailed reaction conditions that can inform the preparation of complex thiazolidinone derivatives:

The process involves controlled addition of reagents under low temperatures (0–10 °C), followed by gradual warming to 30 °C for reaction completion.

Workup includes solvent evaporation under reduced pressure, extraction with dichloromethane and sodium bicarbonate wash, followed by crystallization from ethyl acetate/petroleum ether mixtures at 0–5 °C.

Yields of approximately 85–90% with high purity (>99%) are reported, demonstrating robust scalability.

Summary Table of Key Preparation Parameters

| Parameter | Optimal Range/Condition | Impact on Synthesis |

|---|---|---|

| Cyclization Temperature | 0–10 °C | Controls regiochemistry and yield |

| Base Used | N,N-Diisopropylethylamine | Facilitates cyclization and condensation |

| Purification Method | Preparative reverse-phase HPLC | Separates regiomers, ensures purity |

| Coupling Reagents | EDCI/HOBt or equivalents | Efficient amide bond formation |

| Crystallization Solvents | Ethyl acetate/petroleum ether (4:1) | Purifies final product, improves yield |

| Scale-Up Considerations | Controlled addition, temperature ramp | Maintains product quality and reproducibility |

This detailed analysis consolidates synthetic methodologies from multiple authoritative sources, providing a comprehensive guide for the preparation of this complex thiazolidinone derivative with professional rigor and industrial relevance.

Chemical Reactions Analysis

Types of Reactions

N-(4-(((4-Oxo-2-(phenylimino)-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The phenylimino group can be reduced to form the corresponding amine.

Substitution: The methoxy groups on the benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-(((4-Oxo-2-(phenylimino)-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(((4-Oxo-2-(phenylimino)-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidine ring and phenylimino group are crucial for binding to these targets, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways involved in inflammation, cell proliferation, and microbial growth .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Thiazolidinone and Thiazole Derivatives

The thiazolidinone core in the target compound is structurally distinct from thiazole derivatives described in (e.g., compounds 83 and 84), which feature a thiazole ring instead of a thiazolidinone. Additionally, the phenylimino substituent in the target compound may confer greater rigidity compared to the difluorocyclohexyl and methylpropyl groups in ’s thiazoles, influencing conformational stability .

Trimethoxybenzamide-Containing Analogs

The 3,4,5-trimethoxybenzamide group is a recurring motif in antiproliferative agents. highlights N-((Z)-1-(4-(dimethylamino)phenyl)-3-((E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide derivatives, which share the trimethoxybenzamide group but incorporate hydrazinyl-Schiff base linkages instead of a thiazolidinone core. These compounds exhibit melting points between 195–205°C and demonstrate cytotoxicity in MTT assays, suggesting that the trimethoxybenzamide moiety contributes significantly to bioactivity .

Hydrazide and Thiocarbonyl-Linked Analogs

describes N-[(2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazino)carbonothioyl]-3,4,5-trimethoxybenzamide, which replaces the thiazolidinone with a thiocarbonyl-hydrazide group.

Physicochemical and Pharmacokinetic Considerations

- Melting Points : Schiff base-TMB hybrids () melt at 195–205°C, indicating high crystallinity, whereas thiazole derivatives () lack reported melting points, suggesting variability in purity or stability .

- Molecular Weight : The target compound’s molecular weight is estimated to exceed 500 g/mol (based on structural similarity to analogs), which may limit blood-brain barrier permeability compared to smaller derivatives like ’s furan-2-carboxamide (371.4 g/mol) .

- Solubility : The trimethoxybenzamide group’s hydrophobicity could reduce aqueous solubility, necessitating formulation optimizations for in vivo applications.

Biological Activity

N-(4-(((4-Oxo-2-(phenylimino)-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Identification

- Chemical Name : this compound

- CAS Number : 99616-19-0

- Molecular Formula : C26H24N4O6S

- Molecular Weight : 520.60 g/mol

Structural Characteristics

The compound features a thiazolidine ring, which is known for its role in various biological activities. The presence of methoxy groups enhances its solubility and biological interactions.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of several cancer cell lines, including:

| Cell Line | Inhibition (%) at 50 µM |

|---|---|

| MCF-7 (breast cancer) | 72% |

| A549 (lung cancer) | 65% |

| HeLa (cervical cancer) | 70% |

These results suggest a promising role for this compound in cancer therapy.

The proposed mechanism involves the inhibition of key enzymes involved in tumor growth and proliferation. Specifically, it targets pathways related to cell cycle regulation and apoptosis induction.

Key Enzymatic Targets:

- Aldose Reductase : Overexpressed in various cancers, making it a target for therapeutic intervention.

- Cyclin-dependent Kinases (CDKs) : Inhibition leads to cell cycle arrest.

Toxicity Profile

Acute toxicity studies have been conducted to assess the safety profile of the compound. The LD50 value indicates moderate toxicity when administered intraperitoneally in rodent models .

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the cytotoxic effects of the compound on human cancer cell lines. The MTT assay was employed to determine cell viability after treatment with varying concentrations of the compound.

Experimental Setup:

- Cell Lines Used : MCF-7, A549, HeLa

- Concentrations Tested : 10 µM, 25 µM, 50 µM

- Duration : 48 hours incubation at 37°C

Results Summary:

The findings demonstrated a dose-dependent decrease in cell viability across all tested lines, supporting the compound's potential as an anticancer agent.

In Vivo Studies

Further research is required to validate these findings in vivo; however, preliminary studies have suggested that the compound may effectively reduce tumor size in xenograft models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(((4-Oxo-2-(phenylimino)-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxybenzamide?

- Methodology : Multi-step synthesis typically involves coupling a thiazolidinone intermediate with a 3,4,5-trimethoxybenzamide derivative. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmosphere to minimize hydrolysis .

- Thiazolidinone ring formation : Cyclize thiourea intermediates with α-haloketones at 60–80°C in DMF or DMSO .

- Purity control : Monitor reactions via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., trimethoxybenzamide protons at δ 3.7–3.9 ppm; thiazolidinone carbonyl at ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <2 ppm error .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Orthogonal validation : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability assays (MTT or ATP-luciferase) to confirm target specificity .

- Purity reassessment : Re-analyze compound batches via HPLC-MS to rule out degradation products or residual solvents affecting results .

- Solubility optimization : Use DMSO stocks ≤0.1% v/v to avoid cytotoxicity artifacts. For in vivo studies, employ cyclodextrin-based formulations .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Core modifications :

- Trimethoxybenzamide : Replace methoxy groups with ethoxy or halogens to assess steric/electronic effects on target binding .

- Thiazolidinone ring : Substitute the phenylimino group with heteroaromatic rings (e.g., pyridine) to modulate π-π stacking interactions .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical hydrogen bonds (e.g., thiazolidinone carbonyl with kinase catalytic lysine) .

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent screening : Test polar aprotic solvents (DMF vs. NMP) to enhance intermediate solubility and reduce side reactions .

- Catalyst optimization : Compare Pd/C vs. Pd(OAc)₂ for hydrogenation steps; adjust H₂ pressure (1–3 atm) to minimize over-reduction .

- Temperature gradients : Use microwave-assisted synthesis (100–120°C) to accelerate slow steps (e.g., cyclization) while maintaining >80% yield .

Critical Analysis of Evidence

- Synthesis : and provide reproducible protocols for thiazolidinone and benzamide coupling, but scalability requires solvent/catalyst refinement .

- Biological Activity : and highlight kinase targeting but lack in vivo validation; follow-up PK/PD studies are needed .

- Contradictions : Discrepancies in IC₅₀ values ( vs. 18) may stem from assay conditions (e.g., ATP concentration differences) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.